molecular formula C11H15NO3 B1529359 Ethyl 3-amino-5-(methoxymethyl)benzoate CAS No. 1340539-10-7

Ethyl 3-amino-5-(methoxymethyl)benzoate

Cat. No. B1529359
M. Wt: 209.24 g/mol
InChI Key: FCBNFOUDNNWWME-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(methoxymethyl)benzoate, also known as Ethyl 3-amino-5-(methoxymethyl)benzoate hydrochloride, is a chemical compound with potential applications in various fields. It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol .


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-(methoxymethyl)benzoate has a molecular weight of 209.24 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, and stability were not found in the search results.

Scientific Research Applications

Antibacterial Properties and Molecular Docking Studies

Ethyl 3-amino-5-(methoxymethyl)benzoate has been used in the synthesis of novel compounds with significant antibacterial abilities. For instance, the synthesis of novel 2-chloro-[1,3] benzoxazine ring derivatives demonstrated antibacterial activity against both gram-negative and gram-positive bacteria, which was elucidated through molecular docking studies targeting the ATP-binding domain of bacterial gyrase enzymes (Shakir, Saoud, & Hussain, 2020).

Catalysis in Synthesis of Renewable Chemicals

Research into the development of renewable PET (polyethylene terephthalate) has involved the use of Ethyl 3-amino-5-(methoxymethyl)benzoate-related compounds. These studies focus on the catalytic activities of molecular sieves in reactions involving ethylene and biomass-derived furans, aiming at the production of biobased terephthalic acid precursors (Pacheco, Labinger, Sessions, & Davis, 2015).

Liposome Technology for Drug Delivery

The compound has been explored for its potential in creating reversible attachments in drug delivery systems. Specifically, the development of cysteine-cleavable lipopolymers that can regenerate natural phospholipid, diacyl phosphatidylethanolamine, showcases its utility in liposome technology (Zalipsky et al., 1999).

Anti-Juvenile Hormone Activity

Ethyl 3-amino-5-(methoxymethyl)benzoate derivatives have been evaluated for their anti-juvenile hormone (JH) activity, indicating potential applications in controlling pest populations or studying insect hormone regulation mechanisms (Furuta et al., 2006).

Studies on Molecular Interactions and Crystal Packing

Investigations into the crystal packing of ethyl derivatives highlight the significance of N⋯π and O⋯π interactions, offering insights into the structural aspects that could influence the development of new pharmaceuticals or materials (Zhang, Wu, & Zhang, 2011).

Safety And Hazards

The safety and hazards associated with Ethyl 3-amino-5-(methoxymethyl)benzoate are not specified in the search results . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

ethyl 3-amino-5-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)9-4-8(7-14-2)5-10(12)6-9/h4-6H,3,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBNFOUDNNWWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(methoxymethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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